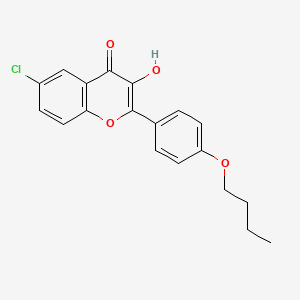
2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. The chemical structure of Clomazone contains a chromone ring that is substituted with a chloro group, a hydroxyl group, and a butoxyphenyl group.
科学的研究の応用
2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. In addition to its use as a herbicide, 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one has also been studied for its potential as an antifungal agent and as a treatment for malaria.
作用機序
The mechanism of action of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. By inhibiting PPO, 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one prevents the formation of chlorophyll, which ultimately leads to the death of the target plant.
Biochemical and Physiological Effects:
2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one has been found to have a low toxicity to mammals and is considered to be safe for use in agriculture. However, studies have shown that exposure to 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one can cause a range of physiological effects, including liver and kidney damage, oxidative stress, and changes in gene expression.
実験室実験の利点と制限
2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one is a widely used herbicide and is readily available for use in laboratory experiments. Its low toxicity and well-characterized mechanism of action make it a useful tool for studying the effects of herbicides on plant physiology. However, the use of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one in laboratory experiments is limited by its specificity for PPO and its potential for off-target effects.
将来の方向性
There are several future directions for the study of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one and its potential applications. One area of research is the development of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one analogs with improved herbicidal properties and reduced off-target effects. Another area of research is the investigation of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one's potential as an antifungal agent and as a treatment for malaria. Additionally, the effects of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one on non-target organisms and the environment should be further investigated to ensure its safe use in agriculture.
合成法
2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one can be synthesized by reacting 6-chloro-3-hydroxy-4H-chromen-4-one with 4-butoxyphenylmagnesium bromide in the presence of a catalyst such as copper(I) chloride. The reaction proceeds through a Grignard reaction, which results in the formation of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one as a white crystalline solid.
特性
IUPAC Name |
2-(4-butoxyphenyl)-6-chloro-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-2-3-10-23-14-7-4-12(5-8-14)19-18(22)17(21)15-11-13(20)6-9-16(15)24-19/h4-9,11,22H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEXUJHSIFQRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)
![2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)
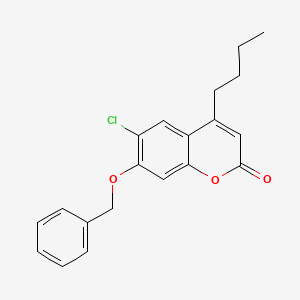
![3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5199494.png)
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199523.png)
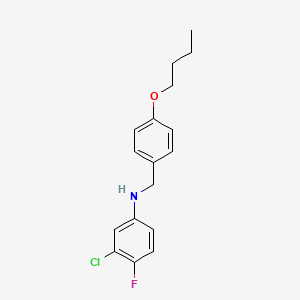
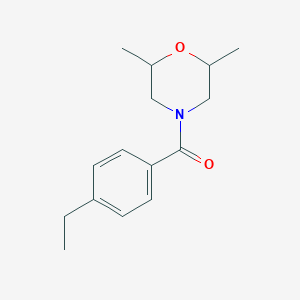
![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)


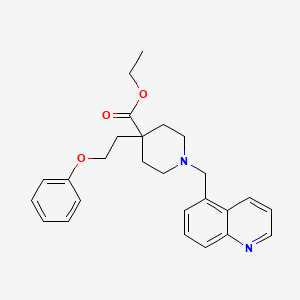
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)